molecular formula C15H18N2O4S B15182373 Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate CAS No. 94158-31-3

Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate

Cat. No.: B15182373
CAS No.: 94158-31-3
M. Wt: 322.4 g/mol
InChI Key: AZJYAGGEGMHNBK-UHFFFAOYSA-N
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Description

Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate is a complex organic compound with a unique structure that includes a benzimidazole core and thioxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with carbon disulfide under basic conditions to form the benzimidazole core. Subsequent esterification with isopropyl chloroformate yields the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzimidazole core.

Scientific Research Applications

Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as an enzyme inhibitor or a ligand for studying protein interactions.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the benzimidazole core can interact with nucleic acids or proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4,4’-[(2-thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(methanediyliminobenzene-4,1-diylcarbonylimino)]dibenzoate
  • 1,1’-[(2-Thioxo-1H-benzimidazole-1,3(2H)-diyl)bis(methylene)]bis(4-methylpiperidinium)

Uniqueness

Bisisopropyl 2-thioxo-1H-benzimidazole-1,3(2H)-dicarboxylate is unique due to its specific ester groups and the presence of the thioxo functional group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

94158-31-3

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

dipropan-2-yl 2-sulfanylidenebenzimidazole-1,3-dicarboxylate

InChI

InChI=1S/C15H18N2O4S/c1-9(2)20-14(18)16-11-7-5-6-8-12(11)17(13(16)22)15(19)21-10(3)4/h5-10H,1-4H3

InChI Key

AZJYAGGEGMHNBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N1C2=CC=CC=C2N(C1=S)C(=O)OC(C)C

Origin of Product

United States

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